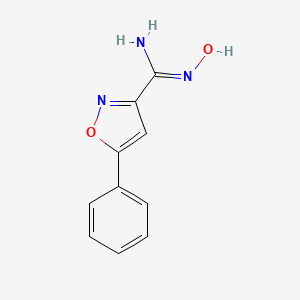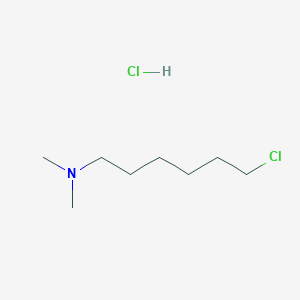
L-Glutamine (13C5; 15N2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamine is a non-essential amino acid, meaning our bodies can synthesize it. It plays a crucial role in various metabolic processes. Specifically, L-Glutamine serves as a carbon source for oxidation in certain cells. Its chemical structure includes both carbon-13 (¹³C) and nitrogen-15 (¹⁵N) isotopic labels, making it L-Glutamine-13C5,15N2 .
Preparation Methods
Synthetic Routes::
- L-Glutamine can be synthesized via several routes, including enzymatic reactions or chemical synthesis.
- One common method involves amidation of L-glutamic acid using ammonia or ammonium salts.
- Isotopically labeled L-Glutamine (¹³C₅, ¹⁵N₂) is prepared by incorporating labeled precursors during synthesis.
- L-Glutamine is commercially produced for cell culture media and isotopically labeled protein studies.
- Large-scale production typically involves fermentation using microorganisms like Escherichia coli.
Chemical Reactions Analysis
Reactions::
- L-Glutamine participates in various reactions, such as amidation, hydrolysis, and transamination.
- Oxidation and reduction reactions are essential for its metabolic functions.
- Ammonia or ammonium salts for amidation.
- Enzymes (e.g., glutaminase) for hydrolysis.
- Reducing agents (e.g., sodium borohydride) for reduction.
- Amidation yields L-Glutamine.
- Hydrolysis produces L-glutamic acid and ammonia.
Scientific Research Applications
L-Glutamine finds applications in:
Cell Culture: Essential for maintaining cell viability and growth.
Protein Labeling: Used in stable isotope labeling for NMR studies.
Medicine: Supports immune function, wound healing, and gut health.
Cancer Research: Investigated for its effects on tumor metabolism.
Mechanism of Action
- L-Glutamine affects various pathways:
Energy Metabolism: Provides carbon for the TCA cycle.
Nitrogen Transport: Transfers nitrogen between tissues.
Cell Signaling: Modulates mTOR and other pathways.
Comparison with Similar Compounds
- L-Glutamine stands out due to its dual isotopic labeling (¹³C₅, ¹⁵N₂).
- Similar compounds include L-glutamic acid, L-asparagine, and L-alanine.
Properties
Molecular Formula |
C5H10N2O3 |
|---|---|
Molecular Weight |
153.09 g/mol |
IUPAC Name |
(2R)-2,5-bis(15N)(azanyl)-5-oxo(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChI Key |
ZDXPYRJPNDTMRX-KBYHDKJTSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)[15NH2])[13C@H]([13C](=O)O)[15NH2] |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)

![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)









![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)
